Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-phenyl-
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Overview
Description
1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a dimethyl group, and a phenylhydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-cyanoethylamine with 2,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Cyanoethyl)-2,2-dimethyl-N-phenylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in nucleotide synthesis and has similar functional groups.
Nucleoside phosphoramidites: These are derivatives of natural or synthetic nucleosides used in oligonucleotide synthesis.
Cyanoacrylates: These are used as adhesives and have similar cyanoethyl groups.
Properties
CAS No. |
96804-32-9 |
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Molecular Formula |
C12H16N4S |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylthiourea |
InChI |
InChI=1S/C12H16N4S/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |
InChI Key |
REBPCPRAQBBGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC#N)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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